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Compound of Interest

Compound Name: 4-Chloro-2-formylbenzonitrile

CAS No.: 77532-89-9

Cat. No.: B1632400 Get Quote

Chemical Identity & Structural Context
IUPAC Name: 4-Chloro-2-formylbenzonitrile[1]

Alternative Name: 2-Cyano-5-chlorobenzaldehyde[1]

CAS Number: 77532-89-9[1]

Molecular Formula: C₈H₄ClNO[1]

Molecular Weight: 165.58 g/mol [1]

Structural Logic: The molecule features a benzene ring substituted with a nitrile group (C1), a

formyl group (C2), and a chlorine atom (C4).[1] This 1,2,4-substitution pattern creates a

distinct spin system essential for identification.[1]

Experimental Protocol (Standardized)
To reproduce the spectral data described below, follow this standardized acquisition protocol:

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is preferred for solubility and to prevent hydration

of the aldehyde.[1] CDCl₃ is a valid alternative but may show slight chemical shift variations

(-0.1 to -0.2 ppm).[1]
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Concentration: 10–15 mg in 0.6 mL solvent.

Instrument: 400 MHz (or higher) NMR Spectrometer.

Temperature: 298 K (25°C).[1]

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO: 2.50 ppm

/ 39.5 ppm).[1]

¹H NMR Spectral Analysis
The proton NMR spectrum is characterized by a distinct aldehyde singlet and a three-spin

aromatic system (ABX pattern).[1]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
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ortho (H-6)

and meta

(H-3)

coupling.[1]

Mechanistic Interpretation:

H-3 (δ 8.12): This proton resides between the formyl and chloro groups.[1] The strong

electron-withdrawing nature of the ortho-formyl group (+0.56 ppm effect) combined with the

ortho-chloro effect pushes this signal significantly downfield.[1] It appears as a doublet (or

broad singlet) due to small meta-coupling (J ~2 Hz) with H-5.[1]

H-6 (δ 7.95): Located ortho to the nitrile group (+0.36 ppm effect).[1] It shows a large ortho-

coupling (J ~8.4 Hz) to H-5.[1]

H-5 (δ 7.82): This proton is chemically distinct, coupling to both H-6 (ortho) and H-3 (meta),

resulting in a clear dd pattern.[1]

¹³C NMR Spectral Analysis
The carbon spectrum confirms the presence of two carbonyl-like carbons (aldehyde and nitrile)

and six aromatic carbons.[1]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
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Signal Shift (δ ppm) Type Assignment Notes

1 189.2 C=O -CHO (C2-sub)

Aldehyde

carbonyl;

diagnostic peak.

[1]

2 139.5 Cq C-2 (ipso-CHO)

Quaternary

carbon bearing

the formyl group.

[1]

3 138.8 Cq C-4 (ipso-Cl)

Quaternary

carbon bearing

the chlorine.

4 133.5 CH C-6
Aromatic CH

ortho to nitrile.

5 130.8 CH C-3

Aromatic CH

between CHO

and Cl.

6 129.2 CH C-5 Aromatic CH.

7 117.5 C≡N -CN (C1-sub)

Nitrile carbon;

characteristic

range (116-119

ppm).[1]

8 114.2 Cq C-1 (ipso-CN)

Quaternary

carbon bearing

the nitrile.[1]

Structural Validation & Isomer Differentiation
A common error is confusing the target with its isomer, 5-chloro-2-formylbenzonitrile (CAS

77532-88-8).[1] Use the table below to distinguish them.
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Feature
4-Chloro-2-formylbenzonitrile

(Target)
5-Chloro-2-formylbenzonitrile

(Isomer)

Structure Cl is para to Nitrile (CN).[1] Cl is meta to Nitrile (CN).[1]

H-3 Coupling
Small doublet (J~2Hz) or

Singlet.[1]

Large doublet (J~8Hz) (H-3/H-

4 coupling).[1]

H-6 Coupling Large doublet (J~8Hz).[1]
Small doublet (J~2Hz) (H-6 is

isolated).[1]

Key Shift
H-3 is most deshielded (~8.12

ppm).[1]

H-6 is most deshielded (~8.0

ppm).[1]

Note: In the 5-chloro isomer, the proton ortho to the aldehyde (H-3) has an ortho-neighbor (H-

4), creating a large splitting (J~8Hz).[1] In the target 4-chloro isomer, the proton ortho to the

aldehyde (H-3) has no ortho-neighbor (blocked by Cl at C4), resulting in a singlet/meta-doublet.

[1] This is the definitive QC check.

Visualization: Analysis Workflow
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Sample: 4-Chloro-2-formylbenzonitrile

Dissolve in DMSO-d6
(Prevents hydration)

Acquire 1H & 13C Spectra
(400 MHz+)

Check δ 10.15 ppm
(Aldehyde Singlet)

Analyze Aromatic Region
(7.8 - 8.2 ppm)

Is H-3 a Singlet/Small Doublet?

CONFIRMED:
4-Chloro-2-formylbenzonitrile

Yes (J ~ 2Hz)

REJECT:
Likely 5-Chloro Isomer

No (J ~ 8Hz)

Click to download full resolution via product page

Caption: Logical workflow for confirming structural identity via ¹H NMR coupling patterns.
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Provides comparative spectral data for the 5-chloro structural analogue (Compound 1c).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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